molecular formula C12H17N B13261402 N-cyclobutyl-3,4-dimethylaniline

N-cyclobutyl-3,4-dimethylaniline

Cat. No.: B13261402
M. Wt: 175.27 g/mol
InChI Key: ARRYNVSHAKCTJO-UHFFFAOYSA-N
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Description

N-cyclobutyl-3,4-dimethylaniline is an organic compound with the molecular formula C12H17N It is a derivative of aniline, featuring a cyclobutyl group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclobutyl-3,4-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclobutyl-3,4-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-3,5-dimethylaniline: Similar structure but with methyl groups at different positions.

    N-cyclopropyl-3,4-dimethylaniline: Contains a cyclopropyl group instead of a cyclobutyl group.

    N-cyclohexyl-3,4-dimethylaniline: Contains a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

N-cyclobutyl-3,4-dimethylaniline is unique due to its specific substitution pattern and the presence of a cyclobutyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-cyclobutyl-3,4-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-6-7-12(8-10(9)2)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3

InChI Key

ARRYNVSHAKCTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2)C

Origin of Product

United States

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